molecular formula C12H18O2 B14766571 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol

2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol

Cat. No.: B14766571
M. Wt: 194.27 g/mol
InChI Key: PEGFYYUXDSHEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, along with a propanol moiety. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol typically involves the reaction of 2-methoxy-3,5-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxy-3,5-dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propanol chain.

    2-(2-Methoxy-3,5-dimethylphenyl)ethanol: Similar structure but with an ethyl chain instead of a propanol chain.

    2-(2-Methoxy-3,5-dimethylphenyl)propan-2-one: The ketone derivative of the compound

Uniqueness

2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a tertiary alcohol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(2-methoxy-3,5-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C12H18O2/c1-8-6-9(2)11(14-5)10(7-8)12(3,4)13/h6-7,13H,1-5H3

InChI Key

PEGFYYUXDSHEMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.